
Acidity Showdown: Formic Acid vs. Thioformic
Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thiic

Cat. No.: B608715 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

comparative acidity of formic acid and its sulfur analogue, thioformic acid. This guide

synthesizes experimental data and theoretical principles to elucidate the factors governing their

respective acidities.

In the realm of organic chemistry, the substitution of an oxygen atom with sulfur can

dramatically alter the physicochemical properties of a molecule. This guide provides a detailed

comparison of the acidity of formic acid and thioformic acid, supported by experimental data for

analogous compounds and a discussion of the underlying electronic effects. While

experimental pKa values for thioformic acid are not readily available in the literature, a

consistent trend observed in analogous pairs of carboxylic and thiocarboxylic acids allows for a

reliable estimation.

Quantitative Comparison of Acidity
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more

commonly, its logarithmic counterpart, the pKa. A lower pKa value signifies a stronger acid. The

table below summarizes the experimentally determined pKa values for formic acid and provides

data for acetic and benzoic acid alongside their thio-analogues to establish a clear trend.
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Compound Chemical Formula pKa

Formic Acid HCOOH ~3.75[1]

Thioformic Acid HCOSH Estimated to be < 3.75*

Acetic Acid CH₃COOH 4.76

Thioacetic Acid CH₃COSH ~3.4[2]

Benzoic Acid C₆H₅COOH 4.20[2]

Thiobenzoic Acid C₆H₅COSH 2.48[2]

The pKa of thioformic acid is estimated to be lower (indicating stronger acidity) than formic acid

based on the consistent trend of thiocarboxylic acids being more acidic than their carboxylic

acid counterparts. Thiocarboxylic acids are generally about 100 times more acidic than their

carboxylic acid analogs[2].

Unraveling the Acidity Difference: Electronic
Factors at Play
The enhanced acidity of thioformic acid compared to formic acid can be attributed to a

combination of resonance and electronegativity effects that influence the stability of their

respective conjugate bases: the formate and thioformate anions.

Upon deprotonation, the resulting anion is stabilized by the delocalization of the negative

charge. The efficiency of this charge delocalization directly impacts the stability of the

conjugate base and, consequently, the acidity of the parent molecule.

Resonance Stabilization of the Conjugate Bases
Both formate and thioformate anions are resonance-stabilized. However, the nature of the

atoms involved in the resonance structures plays a crucial role.
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Caption: Dissociation of formic and thioformic acid.

In the formate ion, the negative charge is delocalized over two electronegative oxygen atoms.

In the thioformate ion, the charge is shared between an oxygen and a sulfur atom.
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Caption: Resonance structures of formate and thioformate.
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While oxygen is more electronegative than sulfur, sulfur's larger size and more diffuse valence

orbitals (3p) allow it to better accommodate the negative charge. The overlap between the

carbon 2p orbital and the sulfur 3p orbital in the thioformate anion is less effective than the 2p-

2p overlap in the formate anion. However, the greater polarizability of sulfur and the lower

energy of the S-H bond compared to the O-H bond contribute to the increased acidity of

thiocarboxylic acids. The weaker S-H bond is easier to break, and the resulting thioformate

anion is sufficiently stabilized.

Experimental Determination of pKa
The pKa values of weak acids like formic and thioformic acid are typically determined

experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol
Potentiometric titration is a highly accurate method for determining pKa values. The general

protocol involves the following steps:

Preparation of Solutions: A standard solution of a strong base (e.g., 0.1 M NaOH) is

prepared and standardized. A solution of the acid to be tested (e.g., formic acid) of known

concentration is also prepared.

Titration Setup: A pH electrode, calibrated with standard buffers, is immersed in the acid

solution. The solution is stirred continuously.

Titration: The strong base is added to the acid solution in small, precise increments from a

burette. After each addition, the pH of the solution is recorded.

Data Analysis: A titration curve is generated by plotting the pH of the solution against the

volume of the base added.

pKa Determination: The pKa is determined from the pH at the half-equivalence point, which

is the point where half of the acid has been neutralized by the base. At this point, the

concentrations of the acid and its conjugate base are equal.
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Potentiometric Titration Workflow
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Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method
For compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization,

spectrophotometry can be used to determine the pKa. This method is particularly useful for

sparingly soluble compounds. The procedure involves preparing a series of solutions of the

acid in buffers of known pH and measuring their absorbance at a wavelength where the acidic

and basic forms have different molar absorptivities. By analyzing the change in absorbance

with pH, the pKa can be calculated.

In conclusion, the substitution of oxygen with sulfur in formic acid to form thioformic acid leads

to a significant increase in acidity. This is a well-established trend for thiocarboxylic acids and is
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primarily attributed to the properties of the sulfur atom, which, despite its lower

electronegativity, can effectively stabilize the negative charge of the conjugate base. The

experimental determination of the precise pKa of thioformic acid would be a valuable

contribution to further solidify these fundamental principles of physical organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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